molecular formula C14H23F2NO4 B6210207 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid CAS No. 1311203-16-3

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid

Cat. No. B6210207
CAS RN: 1311203-16-3
M. Wt: 307.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid” is a chemical compound with the linear formula C13H23NO5 . It is a type of tertiary butyl ester, which finds large applications in synthetic organic chemistry .


Synthesis Analysis

Tertiary butyl esters, such as this compound, can be synthesized using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. The resultant flow process is more efficient, versatile, and sustainable compared to the batch .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.33 . Other specific physical and chemical properties are not provided in the available resources.

Future Directions

The future directions for the use of this compound would depend on its specific applications in synthetic organic chemistry. The development of more efficient and sustainable synthesis methods, such as the use of flow microreactors, could expand its potential uses .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid involves the protection of the amine group, followed by the addition of the difluorocyclohexane moiety, and then deprotection of the amine group.", "Starting Materials": [ "L-alanine", "tert-butyl carbamate", "4,4-difluorocyclohexanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl carbamate in the presence of acetic acid and diethyl ether", "Addition of 4,4-difluorocyclohexanone to the protected L-alanine using sodium borohydride as a reducing agent in the presence of water", "Deprotection of the tert-butyl carbamate group using sodium hydroxide in water to obtain (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid" ] }

CAS RN

1311203-16-3

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4,4-difluorocyclohexyl)propanoic acid

Molecular Formula

C14H23F2NO4

Molecular Weight

307.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.